(5-Chloro-2-methoxypyridin-4-YL)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

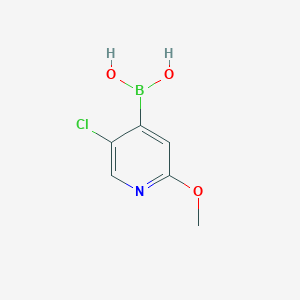

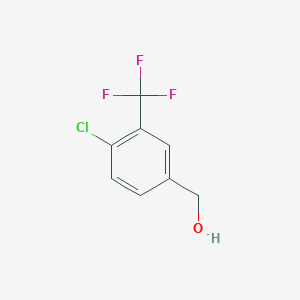

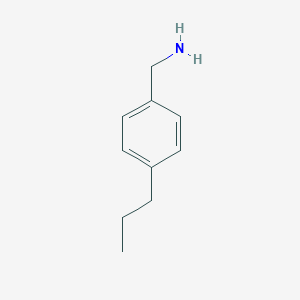

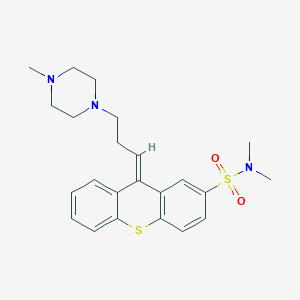

“(5-Chloro-2-methoxypyridin-4-YL)boronic acid” is a chemical compound with the molecular formula C6H7BClNO3 and a molecular weight of 187.39 . It is used in proteomics research .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters like “(5-Chloro-2-methoxypyridin-4-YL)boronic acid” can be achieved through several methods. One of the most promising methods is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method involves iridium or rhodium-catalyzed C-H or C-F borylation .Molecular Structure Analysis

The molecular structure of “(5-Chloro-2-methoxypyridin-4-YL)boronic acid” consists of a pyridine ring with a chlorine atom and a methoxy group attached to it. The boronic acid group is attached to the pyridine ring .Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

(5-Chloro-2-methoxypyridin-4-YL)boronic acid: is a valuable reagent in the Suzuki–Miyaura (SM) cross-coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis . The SM coupling is known for its mild reaction conditions and tolerance to various functional groups, making it an essential process in pharmaceuticals, agrochemicals, and materials science.

Crystal Structure Analysis

This compound is also used in crystallography to determine the structure of complex molecules. The boronic acid moiety can form stable complexes with various ligands, which can be crystallized and analyzed to understand molecular conformations and interactions .

Antimicrobial Agents

Research has shown that derivatives of pyridinyl boronic acids can play a significant role as antimicrobial agents. The boronic acid group interacts with bacterial enzymes, potentially inhibiting their growth and proliferation .

Antioxidative Agents

The antioxidative properties of pyridinyl boronic acid derivatives make them candidates for protecting cells against oxidative stress. This application is particularly relevant in the development of treatments for diseases caused by oxidative damage .

Antibiotic Research

Boronic acids are being explored for their potential use as antibiotics. Their ability to bind to bacterial proteins and enzymes offers a pathway to develop new antibiotic compounds that can overcome resistance mechanisms .

Anticancer Research

Compounds containing the pyridinyl boronic acid group have been synthesized and evaluated for their anti-cancer properties. These compounds show promise in inhibiting the growth of various cancer cell lines, making them a focus of ongoing cancer research .

Safety and Hazards

properties

IUPAC Name |

(5-chloro-2-methoxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFAPGPPGOLJST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Cl)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452540 |

Source

|

| Record name | (5-Chloro-2-methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-methoxypyridin-4-YL)boronic acid | |

CAS RN |

475275-69-5 |

Source

|

| Record name | (5-Chloro-2-methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)

![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)